(E)-N-(2-benzylpyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2-benzylpyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide, also known as 2-benzyl-3-(3,4,5-trimethoxyphenyl)-N-(pyrazin-2-yl)prop-2-enamide, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Mécanisme D'action
The mechanism of action of (E)-N-(2-benzylpyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been reported to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes such as topoisomerase IIα and cyclin-dependent kinase 2 (CDK2), which are involved in the growth and proliferation of cancer cells. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-N-(2-benzylpyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide has several advantages and limitations for laboratory experiments. One of the advantages is its potential as an anticancer agent, which makes it a valuable tool for cancer research. However, the limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on (E)-N-(2-benzylpyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide. One of the directions is to investigate its potential as a therapeutic agent for cancer treatment. Further studies are needed to determine its efficacy and safety in preclinical and clinical trials. Another direction is to explore its potential as a tool for studying the role of enzymes in cancer cell growth and proliferation. Additionally, studies could be conducted to investigate its potential as a lead compound for the development of new anticancer drugs.
Méthodes De Synthèse
The synthesis of (E)-N-(2-benzylpyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide has been reported using different methods. One of the commonly used methods involves the reaction of this compound(3,4,5-trimethoxyphenyl)prop-2-enoic acid with hydrazine hydrate and pyrazine-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
(E)-N-(2-benzylpyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide has shown potential applications in scientific research, particularly in the field of cancer research. This compound has been reported to exhibit anticancer activity by inhibiting the growth and proliferation of cancer cells. It has been studied in various cancer cell lines such as breast cancer, lung cancer, and colon cancer.
Propriétés
IUPAC Name |
(E)-N-(2-benzylpyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-27-18-13-17(14-19(28-2)22(18)29-3)9-10-21(26)24-20-11-12-23-25(20)15-16-7-5-4-6-8-16/h4-14H,15H2,1-3H3,(H,24,26)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUAKDKWQGUGCY-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC=NN2CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CC=NN2CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.